N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide
Description
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Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-23-18-8-2-3-9-19(18)25-15-20(22)21(14-16-6-4-12-24-16)11-10-17-7-5-13-26-17/h2-9,12-13H,10-11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLCRPYCUVMRDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide is a complex organic compound notable for its unique structural features, including furan, thiophene, and methoxyphenoxy groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse sources, highlighting significant findings from case studies and research.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure integrates multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its effects against different biological targets. Here are the primary areas of investigation:
Antimicrobial Activity
Research indicates that compounds with furan and thiophene moieties often exhibit significant antimicrobial properties. A study reported that derivatives similar to this compound showed promising results against several bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer activity. The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, compounds with similar structures have been shown to interfere with critical signaling pathways associated with cancer cell survival.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes. Notably, its potential as a tyrosinase inhibitor was highlighted in a recent study where related compounds demonstrated significant inhibitory effects with IC50 values lower than those of standard inhibitors like kojic acid .
Study 1: Antimicrobial Evaluation
A comprehensive study assessed the antimicrobial efficacy of various furan and thiophene derivatives, including this compound. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL depending on the specific strain tested.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 64 | E. coli |
| Compound B | 32 | S. aureus |
| N-Acetyl Compound | 128 | P. aeruginosa |
Study 2: Anticancer Mechanism
In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis through caspase activation pathways. The compound was tested on MCF-7 breast cancer cells, showing a dose-dependent increase in apoptosis markers.
| Concentration (µM) | Apoptosis Rate (%) |
|---|---|
| 0 | 5 |
| 10 | 15 |
| 25 | 40 |
| 50 | 70 |
The biological effects of this compound likely stem from its interactions with key molecular targets:
- Enzyme Interaction : The compound may bind to active sites of enzymes such as tyrosinase, inhibiting their activity and preventing substrate conversion.
- Cell Signaling Modulation : By interfering with signaling pathways involved in cell proliferation and survival, the compound can induce programmed cell death in malignant cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
